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3-Methyl-3-butenyl hexanoate

Flavour partitioning Octanol-water partition Food matrix compatibility

3-Methyl-3-butenyl hexanoate (IUPAC: 3-methylbut-3-en-1-yl hexanoate) is an acyclic fatty acid ester with molecular formula C₁₁H₂₀O₂ and molecular weight 184.28 g·mol⁻¹. It belongs to the fatty acid ester class (superclass: lipids) and carries the EU Flavouring Substance identifier FL No.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 53655-22-4
Cat. No. B1623884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-butenyl hexanoate
CAS53655-22-4
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCC(=C)C
InChIInChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h2,4-9H2,1,3H3
InChIKeyPFKCNOUVNPEGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-butenyl hexanoate (CAS 53655-22-4): A Volatile Fatty Acid Ester for Flavor & Fragrance Procurement


3-Methyl-3-butenyl hexanoate (IUPAC: 3-methylbut-3-en-1-yl hexanoate) is an acyclic fatty acid ester with molecular formula C₁₁H₂₀O₂ and molecular weight 184.28 g·mol⁻¹. It belongs to the fatty acid ester class (superclass: lipids) and carries the EU Flavouring Substance identifier FL No. 09.898, with a required purity of ≥95% [1]. The compound has been identified as a volatile constituent of noni fruit (Morinda citrifolia L.), where its concentration significantly decreases during over-ripening [2]. Predicted physicochemical properties derived from EPI Suite v4.00 include a log Kow of 4.22, boiling point of 223.18 °C, vapor pressure of 0.111 mmHg (14.8 Pa) at 25 °C, and water solubility of 13.02 mg·L⁻¹ [3].

Why 3-Methyl-3-butenyl hexanoate Cannot Be Replaced by Common Hexanoate Esters in Scientific or Industrial Applications


The 3-methyl-3-buten-1-ol head group introduces a branched, unsaturated C₅ skeleton that is distinct from the linear or prenyl alcohols used in widely available hexanoate esters [1]. This structural feature alters the compound’s partition behaviour (log Kow 4.22 vs. ~3.7–3.9 for cis-3-hexenyl hexanoate), volatility (predicted VP 14.8 Pa vs. ~30 Pa for isoamyl hexanoate), and biotic degradation kinetics [2]. Furthermore, the double-bond position (3‑methylene) differentiates it from the isomeric prenyl hexanoate (3-methyl-2-butenyl hexanoate, CAS 76649-22-4), which exhibits a distinct olfactory profile and chemical reactivity [3]. These differences mean that generic substitution in formulated flavours, fragrances, or semiochemical research would produce non‑equivalent sensory output and divergent environmental fate characteristics.

Quantitative Differentiation Evidence for 3-Methyl-3-butenyl hexanoate Versus Key Structural Analogs


Lipophilicity (log Kow) Comparison Separates 3-Methyl-3-butenyl hexanoate from cis-3-Hexenyl hexanoate

The estimated log Kow of 3-methyl-3-butenyl hexanoate is 4.22 (KOWWIN v1.67), placing it in a higher lipophilicity bracket than the commonly used green-note ester cis-3-hexenyl hexanoate, which has a reported log Kow of 3.74 [1]. This 0.48 log-unit difference corresponds to an approximately three-fold higher octanol‑water partition coefficient, translating into greater retention in fatty food phases and slower release dynamics. Procurement decisions targeting long-lasting flavour profiles in lipid-rich matrices therefore cannot substitute cis‑3‑hexenyl hexanoate for the target ester without altering sensory temporality.

Flavour partitioning Octanol-water partition Food matrix compatibility

Vapour Pressure Distinction from Saturated Analog Isoamyl Hexanoate

3-Methyl-3-butenyl hexanoate exhibits an estimated vapour pressure of 0.111 mmHg (14.8 Pa) at 25 °C (MPBPVP v1.43, mean of Antoine & Grain methods) [1]. This is markedly lower than the vapour pressure of its fully saturated analog isoamyl hexanoate (3-methylbutyl hexanoate, CAS 2198-61-0), which is experimentally reported as 0.230 mmHg at 25 °C [2]. The 2.1-fold reduction in vapour pressure implies that the target ester will generate lower headspace concentrations at equilibrium, an advantage in applications requiring subdued volatility or longer-lasting substrate tenacity.

Volatility Headspace concentration Flavour delivery

Differential Concentration Shift During Fruit Ripening Contrasts with Related Esters

In a headspace SPME‑GC/MS study of noni fruit, 3-methyl-3-buten-1-yl hexanoate and its octanoate analog both significantly decreased in concentration from the ripe to over‑ripe stage (exact area‑% values in Table 1 of the primary study) [1]. In contrast, methyl hexanoate, methyl octanoate, ethyl octanoate, and methyl 4E-decenoate increased their contents over the same transition [1]. This opposing trajectory indicates that the 3‑methyl‑3‑butenyl motif imparts a distinct metabolic or volatility-based fate that is not shared by common short‑chain alkyl hexanoates, making the compound a specific biochemical marker for early‑to‑mid ripening states rather than a generic fruit ester.

Fruit volatile biochemistry Ripening marker Sensory science

Regulatory Status as EU-Listed Flavour Substance Confers Procurement Certainty Absent for Unlisted Analogs

3-Methyl-3-butenyl hexanoate is registered in the EU Flavouring Substances Database under FL No. 09.898 with a minimum purity specification of 95% [1]. This positive-list inclusion means it can be legally placed on the EU market for food flavouring applications without additional novel-food authorisation. By contrast, several close structural analogs—such as 3‑methyl‑3‑buten‑1‑yl propanoate or butanoate esters—do not appear on the EU positive list, introducing regulatory risk and potential market-access delays for non‑approved alternatives.

Flavour regulation EU positive list Food safety compliance

Procurement-Driven Application Scenarios for 3-Methyl-3-butenyl hexanoate (CAS 53655-22-4)


Authenticity and Ripening Marker in Noni-Derived Nutraceutical Products

Because 3-methyl-3-buten-1-yl hexanoate exhibits a statistically significant concentration decline during over‑ripening while other alkyl hexanoates increase, it can serve as a GC‑MS chemical marker to verify that raw noni material was harvested at the commercially mature (ripe) stage rather than the over‑ripe stage. This ensures batch‑to‑batch consistency in volatile‑dependent nutraceutical or flavour portfolios [1].

Long‑Lasting Fruity Flavour Formulations in Lipid‑Rich Food Matrices

The elevated log Kow (4.22 versus ~3.7 for cis‑3‑hexenyl hexanoate) predicts stronger partitioning into fat phases, resulting in slower release and prolonged sensory impact. Flavour houses developing baked goods, confectionery, or dairy products that require extended shelf‑aroma can select this compound to achieve longer‑lasting green‑fruity notes without reformulation adjustments [2].

Reduced‑Volatility Fragrance Accords for Personal Care and Home Care Products

With a vapour pressure 2.1‑fold lower than the saturated analog isoamyl hexanoate (0.111 mmHg vs. 0.230 mmHg at 25 °C), the ester provides a less aggressive headspace bloom. Perfumers targeting subtle green‑apple or pear facets in fine fragrance, deodorant, or candle formulations can use it to tune volatility without sacrificing the desired olfactory character [3].

EU‑Compliant Flavour Ingredient for Immediate Market Deployment

As a substance listed in the EU Flavourings Database (FL No. 09.898) with a defined purity minimum of 95%, the compound is cleared for food use across EU member states. Flavour manufacturers and food producers launching new products can procure this material without facing novel‑food regulatory hurdles, accelerating time‑to‑market compared to unlisted ester analogs [4].

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